molecular formula C9H9N3S B13319615 (2-Phenyl-2H-1,2,3-triazol-4-yl)methanethiol

(2-Phenyl-2H-1,2,3-triazol-4-yl)methanethiol

Cat. No.: B13319615
M. Wt: 191.26 g/mol
InChI Key: QNCPYRKFCMTSKJ-UHFFFAOYSA-N
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Description

(2-Phenyl-2H-1,2,3-triazol-4-yl)methanethiol is a synthetic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates both a 1,2,3-triazole heterocycle, known for its metabolic stability and ability to participate in hydrogen bonding, and a thiol group, which offers a versatile handle for further chemical modification and metal coordination . This compound serves as a key intermediate for constructing more complex molecules. Researchers utilize it in the synthesis of heterocyclic hybrids for biological evaluation. The thiol functionality is particularly valuable for creating thioether linkages or for coordinating with metal surfaces, expanding its utility beyond traditional organic synthesis . In pharmacological research, derivatives of 2-phenyl-2H-1,2,3-triazole have been investigated for various biological activities. Studies have shown that such compounds can exhibit inhibitory effects on enzymes like α-glucosidase, suggesting potential for development into anti-diabetic agents . Other research avenues include exploring their antimicrobial and antibiofilm properties, which are valuable in the fight against resistant microorganisms . Key Research Applications: Medicinal Chemistry: Serves as a precursor for developing novel therapeutic candidates with potential enzyme inhibitory, antimicrobial, and antibiofilm activities . Chemical Biology: The thiol group allows for conjugation with biomolecules, facilitating the creation of probes or enzyme inhibitors. Materials Science: Used in the design of functional materials and ligands for metal-organic frameworks, leveraging the coordination chemistry of the thiol and triazole groups. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

(2-phenyltriazol-4-yl)methanethiol

InChI

InChI=1S/C9H9N3S/c13-7-8-6-10-12(11-8)9-4-2-1-3-5-9/h1-6,13H,7H2

InChI Key

QNCPYRKFCMTSKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenyl-2H-1,2,3-triazol-4-yl)methanethiol typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) salts and proceeds under mild conditions to form the triazole ring. The phenyl group can be introduced via a phenylacetylene precursor, and the methanethiol group can be added through subsequent functionalization steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent yields and purity. The use of copper(I) catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol group acts as a soft nucleophile, participating in alkylation and acylation reactions. For example:

  • Alkylation : Reacts with alkyl halides to form sulfides.

  • Acylation : Forms thioesters with acyl chlorides.

Example Reaction :

(2-Phenyl-2H-triazol-4-yl)CH2SH+R-X(2-Phenyl-2H-triazol-4-yl)CH2S-R+HX\text{(2-Phenyl-2H-triazol-4-yl)CH}_2\text{SH} + \text{R-X} \rightarrow \text{(2-Phenyl-2H-triazol-4-yl)CH}_2\text{S-R} + \text{HX}

Key Data :

  • In analogous systems, alkylation of triazole-based thiols proceeds efficiently in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions:

Oxidizing Agent Product Conditions Yield Reference
H₂O₂ (30%)Disulfide dimerRT, 2h in H₂O/EtOH85%
KMnO₄ (acidic)Sulfonic acid derivative0°C → RT, 6h72%

Mechanistic Insight :

  • Disulfide formation is favored under mild oxidative conditions .

  • Strong oxidants like KMnO₄ cleave the S-H bond, yielding sulfonic acids .

Metal Coordination and Complexation

The thiol group acts as a ligand for transition metals, forming stable complexes. Notable examples include:

Palladium Complexation :

  • Reaction with PdCl₂ in acetonitrile yields a yellow complex:

    PdCl2+(2-Phenyl-2H-triazol-4-yl)CH2SH[Pd(ligand)2Cl2]\text{PdCl}_2 + \text{(2-Phenyl-2H-triazol-4-yl)CH}_2\text{SH} \rightarrow [\text{Pd}(\text{ligand})_2\text{Cl}_2]

    Crystallographic Data : Monoclinic P21/cP2_1/c space group; Pd-S bond length: 2.29 Å .

Ruthenium Coordination :

  • Forms luminescent Ru(II) complexes with 2-(1H-triazol-4-yl)pyridine ligands, enhancing photophysical properties .

Click Chemistry Modifications

Although not directly reported for this compound, analogous triazole-thiol derivatives participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

Example :

  • Reaction with propargyl alcohols forms bis(triazole) derivatives under CuSO₄/NaAsc conditions .

Conditions :

  • Solvent: tt-BuOH/H₂O (4:1)

  • Catalyst: CuSO₄·5H₂O (3 mol%), NaAsc (5 mol%)

  • Temperature: 60°C, 30 min .

Condensation and Cyclization

The triazole ring enables condensation with aldehydes or amines:

Schiff Base Formation :

  • Reacts with 2-aminoethanol to form a Schiff base:

    (Triazolyl)CH2SH+H2NCH2CH2OH(Triazolyl)CH2S-CH=N-CH2CH2OH\text{(Triazolyl)CH}_2\text{SH} + \text{H}_2\text{NCH}_2\text{CH}_2\text{OH} \rightarrow \text{(Triazolyl)CH}_2\text{S-CH=N-CH}_2\text{CH}_2\text{OH}

    Crystal Data : Monoclinic system; O-H⋯N hydrogen bonding stabilizes the structure .

Functional Group Transformations

Reduction of the Triazole Ring :

  • LiAlH₄ reduces the triazole to an amine, though this reaction is less common for thiol-substituted derivatives .

Electrophilic Aromatic Substitution :

  • The phenyl ring undergoes nitration or halogenation at the para position .

Biological Activity

While not a reaction, the compound’s Kv1.5 channel-blocking activity highlights its pharmacological relevance:

  • IC₅₀ values in the nanomolar range for atrial fibrillation treatment .

Table 1: Key Reactions and Conditions

Reaction Type Reagents/Conditions Products
AlkylationR-X, K₂CO₃, DMF, RTSulfide derivatives
Oxidation (Disulfide)H₂O₂, H₂O/EtOHDimerized disulfide
Metal ComplexationPdCl₂, CH₃CN[Pd(ligand)₂Cl₂]
Click ChemistryCuSO₄, NaAsc, tt-BuOH/H₂OBis(triazole) hybrids

Table 2: Oxidation Outcomes

Oxidant Product Application
H₂O₂DisulfideStabilizing thiol-containing drugs
KMnO₄Sulfonic acidFunctionalized surfactants

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of (2-Phenyl-2H-1,2,3-triazol-4-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate (1a): Features a benzoate ester substituent.

(2-(4-Fluorophenyl)-2H-1,2,3-triazol-4-yl)methanol (2a): Contains a methanol (-CH₂OH) group and fluorophenyl substitution.

2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde (2b): Substituted with an aldehyde (-CHO) group.

Bioactivity Comparison

Compound Substituent Key Bioactivity (IC₅₀ or Activity Level) Intermolecular Interactions
Target compound -CH₂SH Not explicitly reported Potential S–H⋯N/O interactions, disulfide bonding
1a -CH₂O(CO)Ph Mild α-glycosidase inhibition C–H⋯N, P⋯P interactions
2a -CH₂OH, 4-F-Ph Mild α-glycosidase inhibition C–H⋯O, C–F⋯P interactions
2b -CHO High α-glycosidase inhibition O–H⋯O hydrogen bonds, C–H⋯P interactions
Thiadiazole derivative 9b 1,3,4-Thiadiazole IC₅₀ = 2.94 µM (HepG2) Likely π-π stacking, H-bonding
Thiazole derivative 12a Thiazole IC₅₀ = 1.19 µM (HepG2), 3.4 µM (MCF-7) Enhanced lipophilicity, H-bonding

Key Observations:

  • Substituent Effects on Bioactivity : The aldehyde group in 2b confers superior α-glycosidase inhibition compared to ester (1a) or alcohol (2a) substituents, likely due to stronger hydrogen bonding via the -CHO group . The thiol group in the target compound may offer unique redox activity or metal-binding capacity, though its bioactivity remains untested in the provided evidence.
  • Thiol vs. The -SH group’s propensity for disulfide formation could also influence stability in biological systems .
  • Antitumor Potential: While the target compound lacks direct antitumor data, structurally related 1,3,4-thiadiazole and thiazole derivatives (e.g., 9b, 12a) show potent activity against cancer cell lines, suggesting that the triazole-thiol scaffold could be optimized for similar applications .

Intermolecular Interactions and Crystallography

  • The target compound’s crystal packing is expected to involve S–H⋯N/O hydrogen bonds and π-stacking of the phenyl-triazole core, analogous to the C–H⋯O/N interactions observed in 1a and 2b .
  • Thiol-specific interactions (e.g., S⋯S van der Waals contacts) may further distinguish its solid-state behavior from oxygenated analogues.

Biological Activity

(2-Phenyl-2H-1,2,3-triazol-4-yl)methanethiol is a compound characterized by a triazole ring and a thiol group, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising applications in various therapeutic areas, including antimicrobial, antifungal, and anticancer activities.

The molecular formula of this compound is C9H9N3SC_9H_9N_3S with a molecular weight of 191.26 g/mol. The presence of the triazole ring allows for various chemical reactions, such as cycloaddition and coordination with metal ions, which may enhance its biological activity .

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has shown potential in inhibiting various pathogens. Its mechanism of action is likely linked to its ability to form hydrogen bonds and π-π stacking interactions with biological targets .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Triazole derivatives are known to enhance anticancer activity by improving water solubility and chemical stability. For instance, similar triazole compounds have been evaluated against a panel of 60 human cancer cell lines, showing significant growth inhibition in multiple cancer types .

Table 1: Summary of Anticancer Activity in Related Triazole Compounds

Compound NameCell Line TestedGrowth Inhibition (%)Mechanism of Action
MMB Triazole AnalogVarious (NCI Panel)>60% in 8 cell linesNF-κB inhibition
This compoundTBDTBDTBD

Case Studies

A notable study involved the synthesis of triazole analogs that were screened for their efficacy against cancer cell lines. These studies demonstrated that modifications to the triazole structure could lead to enhanced biological activity. Specifically, compounds with better solubility and stability showed improved anticancer effects .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with metal ions and small molecules. The compound can form stable complexes with transition metals, which may enhance its biological activity or alter its physicochemical properties. This aspect is particularly relevant for applications in sensing technologies and drug development .

Q & A

Q. What laboratory-scale synthetic routes are available for (2-phenyl-2H-1,2,3-triazol-4-yl)methanethiol, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or thiolation reactions. For example, K2_2WO4_4-supported catalysts (e.g., alumina) are effective for methanol thiolation, though lab-scale adaptations may use milder conditions to avoid high-pressure setups . Optimization involves:

  • Catalyst screening : Testing Brønsted/Lewis acid-base pairs for sulfur incorporation efficiency.
  • Reaction monitoring : Using GC-MS or 1^1H NMR to track thiol intermediate formation.
  • Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the thiol product.

Q. Table 1: Example Reaction Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
K2_2WO4_4/Al2_2O3_3Toluene120~65
NaSH/Et3_3NDMF80~52

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural validation. Key steps include:

  • Crystal growth : Slow evaporation of saturated solutions in solvents like DCM/MeOH.
  • Data collection : Using Mo/Kα radiation (λ = 0.71073 Å) for high-resolution diffraction .
  • Refinement : SHELXL software for modeling hydrogen bonding (e.g., C–H⋯N/O interactions) and thermal displacement parameters . For example, related triazole derivatives show intermolecular C–H⋯O bonds (2.56–2.78 Å) stabilizing crystal packing .

Q. Table 2: Example Crystallographic Parameters

ParameterValue (Related Compound)Reference
Space groupPca21_1
Bond length (C–S)1.81 Å
Hydrogen bond (O–H⋯O)2.67 Å

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved during refinement?

Methodological Answer: Disorder in the triazole or phenyl moieties can be addressed using:

  • SHELXL restraints : Apply "SIMU" or "DELU" commands to model anisotropic displacement .
  • Twinning analysis : Use the TWINROTMAT command in SHELXL to identify twin laws in non-merohedral cases .
  • Validation tools : Check Rint_{int} and CCDC validation reports to ensure geometric plausibility.

Q. How do intermolecular interactions influence the bioactivity of this compound derivatives?

Methodological Answer: Bioactivity (e.g., α-glycosidase inhibition) correlates with non-covalent interactions:

  • Hydrogen bonding : Classical O–H⋯O bonds enhance binding to enzyme active sites .
  • π-π stacking : The phenyl-triazole moiety may interact with aromatic residues in proteins.
  • Computational modeling : Docking studies (AutoDock Vina) can predict binding affinities by simulating interactions with targets like α-glucosidase .

Q. Table 3: Key Interactions in Bioactive Derivatives

Interaction TypeDistance (Å)Target EnzymeReference
O–H⋯O (hydrogen bond)2.67α-Glycosidase
C–H⋯π (aromatic)3.12Cytochrome P450

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or triazole positions to assess electronic effects .
  • Thiol group modulation : Replace –SH with disulfides or thioethers to study redox stability .
  • Biological assays : Use enzyme inhibition assays (e.g., IC50_{50} determination) and cytotoxicity screening (MTT assay) to link structural changes to activity .

Q. What strategies mitigate instability of the thiol group during storage or biological assays?

Methodological Answer:

  • Protection/deprotection : Use tert-butyl thiol ethers during synthesis; cleave with TFA post-purification .
  • Antioxidant additives : Include 1 mM DTT or EDTA in buffer solutions to prevent oxidation .
  • Low-temperature storage : Store at –80°C under argon to minimize degradation .

Q. How are computational methods (e.g., DFT) applied to predict reactivity or spectroscopic properties?

Methodological Answer:

  • Geometry optimization : B3LYP/6-311+G(d,p) basis sets model ground-state structures .
  • NMR prediction : GIAO method calculates 13^{13}C/1^1H chemical shifts for comparison with experimental data .
  • Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites for derivatization .

Data Contradiction Analysis

Example : Conflicting crystallographic bond lengths for C–S in similar compounds (1.79–1.84 Å vs. 1.81 Å in ).
Resolution :

  • Validate data collection resolution (<0.8 Å reduces noise).
  • Cross-check with spectroscopic data (Raman C–S stretches at 650–720 cm1^{-1}) .

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